9-(4-Bromobutyl)nonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Bromobutyl)nonadecane is an organic compound that belongs to the class of alkyl halides. It consists of a nonadecane backbone with a bromobutyl group attached to the ninth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutyl)nonadecane typically involves the reaction of nonadecane with 4-bromobutyl bromide under specific conditions. One common method involves the use of anhydrous diglyme as a solvent, with sodium borohydride (NaBH4) as a reducing agent. The reaction mixture is stirred at room temperature, followed by the addition of boron trifluoride etherate (BF3.OEt2) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Bromobutyl)nonadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Reduction Reactions: The compound can be reduced to form nonadecane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield corresponding alcohols or carboxylic acids depending on the oxidizing agent used
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Major Products Formed
Substitution: Alcohols, amines.
Reduction: Nonadecane.
Oxidation: Alcohols, carboxylic acids
Wissenschaftliche Forschungsanwendungen
9-(4-Bromobutyl)nonadecane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological systems and their interactions with halogenated compounds.
Industrial Applications: The compound finds use in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 9-(4-Bromobutyl)nonadecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonadecane: A simple alkane with the formula C19H40.
4-Bromobutylbenzene: An aromatic compound with a similar bromobutyl group.
1-Bromononadecane: An alkyl halide with a bromine atom attached to the first carbon of nonadecane.
Uniqueness
9-(4-Bromobutyl)nonadecane is unique due to the specific positioning of the bromobutyl group on the nonadecane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C23H47Br |
---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
9-(4-bromobutyl)nonadecane |
InChI |
InChI=1S/C23H47Br/c1-3-5-7-9-11-12-14-16-20-23(21-17-18-22-24)19-15-13-10-8-6-4-2/h23H,3-22H2,1-2H3 |
InChI-Schlüssel |
JRLGYJBLVKNGEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.